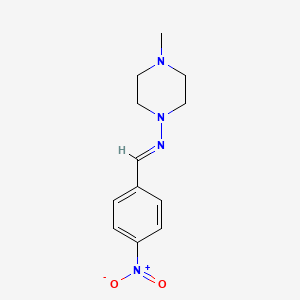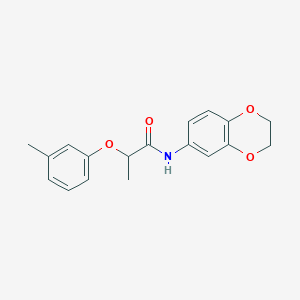![molecular formula C15H16N2O5S B5589494 N-[4-(aminosulfonyl)phenyl]-3,5-dimethoxybenzamide](/img/structure/B5589494.png)
N-[4-(aminosulfonyl)phenyl]-3,5-dimethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds related to N-[4-(aminosulfonyl)phenyl]-3,5-dimethoxybenzamide typically involves acylation and catalytic hydrogenation processes. Mao Duo (2000) described the synthesis of a similar compound through acylation of sulfonylaniline with nitrobenzoyl chloride, followed by catalytic hydrogenation, achieving total yields of 86.3% under optimized conditions using Raney Ni as a catalyst (Mao Duo, 2000).
Molecular Structure Analysis
The molecular structure of compounds akin to N-[4-(aminosulfonyl)phenyl]-3,5-dimethoxybenzamide has been studied through methods like X-ray diffraction and DFT calculations. Sedat Karabulut et al. (2014) prepared a related compound and characterized its molecular structure, highlighting the influence of intermolecular interactions on the molecular geometry (Karabulut, Namli, Kurtaran, Yıldırım, & Leszczynski, 2014).
Chemical Reactions and Properties
The chemical reactivity and properties of compounds within this class have been explored through various reactions, including cyclopropanation. H. Davies et al. (1996) discussed the rhodium(II)-catalyzed decomposition of vinyldiazomethanes, a process relevant to understanding the chemical behavior of such compounds (Davies, Bruzinski, Lake, Kong, Fall, 1996).
Physical Properties Analysis
Physical properties, including solubility and thermal stability, are crucial for understanding the behavior of these compounds. The synthesis and characterization of related sulfonamide-derived ligands and their metal complexes by Z. Chohan and H. Shad (2011) provided insights into solubility and thermal behavior, indicating moderate to significant antibacterial activity against various strains (Chohan & Shad, 2011).
Chemical Properties Analysis
The chemical properties, such as reactivity and interaction with other molecules, have been detailed in studies like the synthesis and characterization of dimethoxy-Nʹ-(phenylsulfonyl)-benzenesulfonohydrazide derivatives, which were investigated for their potential as probes for calcium ion capturing. M. M. Hussain, Abdullah M. Asiri, and M. M. Rahman (2020) elucidated these properties through spectroscopic techniques and applied the compounds in natural sample analysis (Hussain, Asiri, Rahman, 2020).
科学的研究の応用
Synthesis and Evaluation in Cancer Research
N-[4-(aminosulfonyl)phenyl]-3,5-dimethoxybenzamide derivatives have been synthesized and evaluated for their potential anticancer activities. Studies involving the synthesis and biological evaluation of new phenylaminosulfanyl-1,4-naphthoquinone derivatives demonstrated potent cytotoxic activity against various human cancer cell lines. Compounds synthesized showed remarkable cytotoxicity, low toxicity in normal cells, and induced apoptosis through upregulation of caspase proteins, indicating potential as anticancer agents (Ravichandiran et al., 2019).
Antimicrobial Applications
Another significant area of research involves the synthesis and evaluation of these compounds for antimicrobial properties. A study synthesizing 2-(4-(4-aminophenylsulfonyl)phenylamino)-3-(thiophen-2-ylthio)naphthalene-1,4-dione derivatives highlighted the antimicrobial potential, with certain derivatives displaying low minimum inhibitory concentrations against specific bacterial strains, showcasing their potential as antibacterial agents (Ravichandiran et al., 2015).
Exploration in Antidiabetic Drug Design
The structure and properties of antidiabetic drugs such as glibenclamide, which shares a similar sulfonamide functional group, have been studied to understand their behavior in solution and solid states. This research aids in the design and optimization of new antidiabetic medications by providing insights into the structural requirements for enhanced activity and stability (Sanz et al., 2012).
Development of Sulfonamide Derivatives for Various Applications
The synthesis and characterization of sulfanilamide derivatives, exploring their antibacterial and antifungal activities, highlight the versatility of sulfonamide compounds in developing new antimicrobial agents. These studies demonstrate the potential for further exploration of sulfonamide derivatives, including N-[4-(aminosulfonyl)phenyl]-3,5-dimethoxybenzamide, in creating effective antimicrobial therapies (Lahtinen et al., 2014).
特性
IUPAC Name |
3,5-dimethoxy-N-(4-sulfamoylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O5S/c1-21-12-7-10(8-13(9-12)22-2)15(18)17-11-3-5-14(6-4-11)23(16,19)20/h3-9H,1-2H3,(H,17,18)(H2,16,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFFRGWQMPOIYKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dimethoxy-N-(4-sulfamoylphenyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-methyl-13-(3-phenoxybenzylidene)-8-oxa-12-thia-10,15-diazatetracyclo[7.6.1.0~2,7~.0~11,15~]hexadeca-2,4,6,10-tetraen-14-one](/img/structure/B5589428.png)
![1-{1-[3-(2-furyl)-1-(4-methoxyphenyl)-1H-1,2,4-triazol-5-yl]ethyl}-4-methylpiperazine](/img/structure/B5589431.png)

![3-{[4-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-8-fluoro-4(1H)-quinolinone](/img/structure/B5589448.png)
![tetrahydro-2-furanylmethyl 6-[(1-naphthylamino)carbonyl]-3-cyclohexene-1-carboxylate](/img/structure/B5589455.png)
![2-methyl-6,7-dihydro-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-6-ol](/img/structure/B5589461.png)
![methyl [5-(4-methylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetate](/img/structure/B5589477.png)

![1-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-4-piperidinecarboxylic acid](/img/structure/B5589486.png)

![N-(4-methylphenyl)-N-[4-(4-methyl-1-piperazinyl)-4-oxobutyl]methanesulfonamide](/img/structure/B5589504.png)
![3-[(4-methylphenyl)thio]dibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B5589512.png)
![ethyl 2-[(3-nitrobenzoyl)amino]benzoate](/img/structure/B5589517.png)
![N-(4-bromophenyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5589523.png)